4-Chloro-5-sulfamoylanthranilic acid
Overview
Description
Mechanism of Action
Target of Action
It is known to be a sulfonamide derivative , which are often used as diuretics or antibiotics, targeting carbonic anhydrase or bacterial synthesis of folic acid respectively.
Mode of Action
As a sulfonamide derivative, it may inhibit certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
As a sulfonamide derivative, it may interfere with the production of folic acid in bacteria, affecting their growth and reproduction .
Result of Action
As a sulfonamide derivative, it may lead to the death of bacteria by inhibiting their ability to synthesize folic acid, an essential nutrient .
Action Environment
Factors such as ph, temperature, and presence of other substances can generally affect the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
It is known that sulfonamide derivatives can interact with various enzymes and proteins, particularly those involved in the metabolic pathways of certain drugs . The nature of these interactions often involves the formation of hydrogen bonds between the sulfonamide group and the active site of the enzyme or protein .
Molecular Mechanism
It is known that sulfonamides can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that sulfonamides can interact with various enzymes and cofactors in metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-5-sulfamoylanthranilic acid can be synthesized through the microbial biotransformation of furosemide. This process involves the use of environmental fungi such as Aspergillus candidus and Cunninghamella echinulata . The biotransformation process includes the identification of metabolites through high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) analysis .
Industrial Production Methods
the microbial biotransformation method mentioned above could be adapted for industrial applications if needed .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-sulfamoylanthranilic acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions involving saluamine are less common but can occur under certain conditions.
Substitution: This compound can undergo substitution reactions, particularly involving the chlorine and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of saluamine, such as hydroxy-ketone products and pyridinium derivatives .
Scientific Research Applications
4-Chloro-5-sulfamoylanthranilic acid has several scientific research applications, including:
Environmental Studies: It is used to study the environmental impact of pharmaceutical metabolites.
Pharmacokinetics: Research on saluamine helps in understanding the metabolic pathways of furosemide.
Toxicology: Studies on saluamine’s toxicity provide insights into the potential risks associated with pharmaceutical waste.
Comparison with Similar Compounds
Similar Compounds
Furosemide: The parent compound of saluamine, known for its diuretic properties.
Hydroxy-ketone derivatives: Metabolites formed during the biotransformation of furosemide.
Pyridinium derivatives: Another class of metabolites formed from furosemide.
Uniqueness
4-Chloro-5-sulfamoylanthranilic acid is unique due to its specific formation pathway as a metabolite of furosemide. Its chemical structure and properties distinguish it from other similar compounds, making it a valuable subject of study in pharmacokinetics and environmental research .
Properties
IUPAC Name |
2-amino-4-chloro-5-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,9H2,(H,11,12)(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLJBZFXGDHSRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184875 | |
Record name | 4-Chloro-5-sulfamoylanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3086-91-7 | |
Record name | 4-Chloro-5-sulfamoylanthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3086-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-sulfamoylanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003086917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-5-sulfamoylanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-(aminosulphonyl)-4-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-5-SULFAMOYLANTHRANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQE8131SF0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Chloro-5-sulfamoylanthranilic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060761 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is saluamine and how is it related to furosemide?
A1: Saluamine, chemically known as 4-chloro-5-sulfamoylanthranilic acid, is a major metabolite of the loop diuretic drug furosemide. It is formed through the thermal decomposition of furosemide, primarily via a photohydrolysis reaction. [, ] Interestingly, saluamine exhibits significantly higher water solubility compared to furosemide. This difference in solubility is attributed to the cleavage of intramolecular bonds within furosemide during its transformation into saluamine, disrupting the hydrogen bond network that contributes to furosemide's low solubility. []
Q2: How does the formation of saluamine factor into the environmental fate of furosemide?
A3: Studies employing water/sediment microcosms demonstrated that saluamine can be generated through microbial biotransformation of furosemide in aquatic environments. [] Furthermore, saluamine exhibited persistent accumulation in these systems over extended periods, indicating its potential as a long-term environmental contaminant. [] This finding underscores the importance of considering transformation products like saluamine in environmental risk assessments of pharmaceuticals.
Q3: Are there any analytical methods for simultaneously detecting furosemide and saluamine?
A4: Yes, rapid and sensitive UHPLC methods have been developed to quantify furosemide and saluamine concurrently in biological matrices like human plasma and urine. [] These methods typically employ reversed-phase chromatography with a suitable mobile phase and UV detection, enabling efficient separation and quantification of both compounds within a short analysis time. []
Q4: Has saluamine been identified in environmental samples alongside furosemide?
A5: Yes, research using advanced analytical techniques like UHPLC/QToF-MS has confirmed the presence of saluamine in environmental water samples, often co-occurring with its parent compound, furosemide. [, ] This highlights the relevance of saluamine as a relevant transformation product in the environmental fate and impact assessment of furosemide.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.